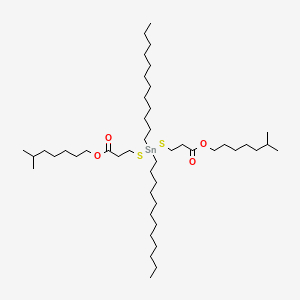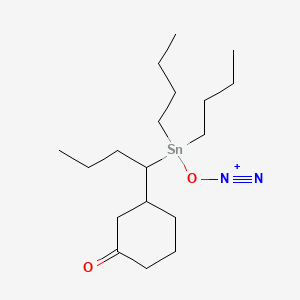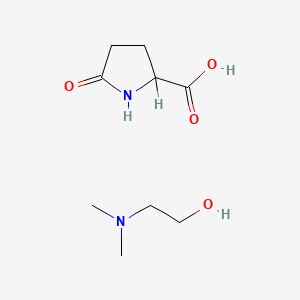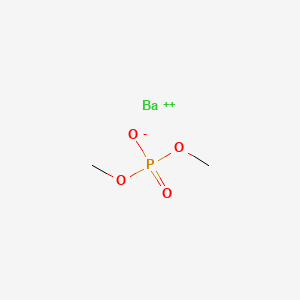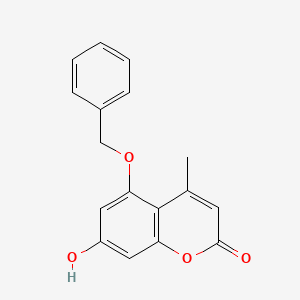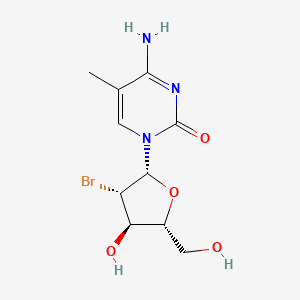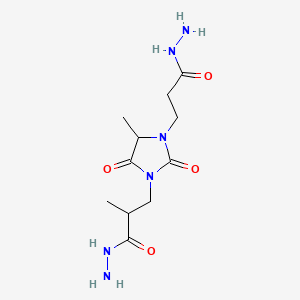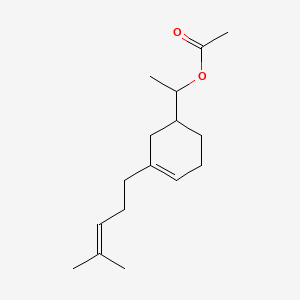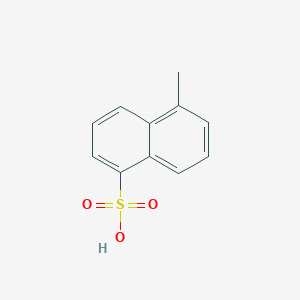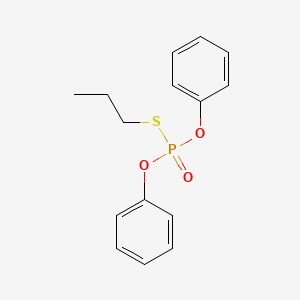
3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride is a synthetic azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly notable for its intense coloration and is used in various applications, including textiles, cosmetics, and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(Diethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1,2-dimethyl-5-nitro-1H-indazole in an alkaline medium to yield the final azo dye.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic uses due to its biological activity.
Industry: Utilized in the production of colored materials, including textiles and plastics.
作用机制
The mechanism of action of 3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride involves its interaction with biological molecules. The azo group can undergo photoisomerization, changing from trans to cis configuration upon exposure to light. This property is exploited in various applications, including photodynamic therapy and molecular switches. The compound can also interact with cellular proteins and DNA, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl Red: Another azo dye with similar structural features but different applications.
Azobenzene: A simpler azo compound used extensively in materials science and photochemistry.
Disperse Orange 1: A commercially important azo dye used in textile dyeing.
Uniqueness
3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride is unique due to its specific combination of functional groups, which confer distinct photophysical properties and biological activities. Its intense coloration and ability to undergo photoisomerization make it particularly valuable in scientific research and industrial applications.
属性
CAS 编号 |
94108-85-7 |
|---|---|
分子式 |
C19H23ClN6O2 |
分子量 |
402.9 g/mol |
IUPAC 名称 |
4-[(1,2-dimethyl-5-nitroindazol-2-ium-3-yl)diazenyl]-N,N-diethylaniline;chloride |
InChI |
InChI=1S/C19H23N6O2.ClH/c1-5-24(6-2)15-9-7-14(8-10-15)20-21-19-17-13-16(25(26)27)11-12-18(17)22(3)23(19)4;/h7-13H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
KQXULBUHSVVKQZ-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](N(C3=C2C=C(C=C3)[N+](=O)[O-])C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


